molecular formula C21H15ClN2O4 B5193809 4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid

4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid

Cat. No.: B5193809
M. Wt: 394.8 g/mol
InChI Key: HKLVIPMSTPPXLS-UHFFFAOYSA-N
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Description

4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid is a synthetic organic compound with the molecular formula C21H15ClN2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple benzoyl and amino groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The nitration of 2-chlorobenzoic acid to form 2-chloro-3-nitrobenzoic acid.

    Reduction: The reduction of the nitro group to an amino group, yielding 2-chloro-3-aminobenzoic acid.

    Acylation: The acylation of 2-chloro-3-aminobenzoic acid with benzoyl chloride to form 2-chloro-3-(benzoylamino)benzoic acid.

    Coupling: The coupling of 2-chloro-3-(benzoylamino)benzoic acid with 4-aminobenzoic acid to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-chlorobenzoyl)benzoic acid
  • 2-(4-Chlorobenzoyl)benzoic acid
  • 4-Chloro-3-[(2-chlorobenzoyl)amino]benzoic acid

Uniqueness

4-[[3-[(2-Chlorobenzoyl)amino]benzoyl]amino]benzoic acid is unique due to its specific arrangement of benzoyl and amino groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[[3-[(2-chlorobenzoyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c22-18-7-2-1-6-17(18)20(26)24-16-5-3-4-14(12-16)19(25)23-15-10-8-13(9-11-15)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLVIPMSTPPXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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